molecular formula C12H11N3O4S B5811337 N-(6-methylpyridin-2-yl)-4-nitrobenzenesulfonamide

N-(6-methylpyridin-2-yl)-4-nitrobenzenesulfonamide

Cat. No.: B5811337
M. Wt: 293.30 g/mol
InChI Key: GPWKTNXKKSBWRP-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)-4-nitrobenzenesulfonamide is a chemical compound of significant interest in agrochemical research, particularly in the development of novel insecticides. Research into structurally similar N-(6-methylpyridin-2-yl) sulfonamide compounds has demonstrated potent insecticidal activity against pests like Aphis glycines (soybean aphid) . Its primary value lies in its potential as a bee-friendly insecticide candidate. Mechanistic studies suggest that such sulfonamide analogues act as antagonists of insect nicotinic acetylcholine receptors (nAChRs) . Molecular docking analyses indicate that, unlike some neonicotinoids, the sulfonamide group may not form a critical hydrogen bond with residue Arg173 in the honeybee nAChR β subunit, a interaction associated with high bee toxicity . This unique binding profile points to a potentially favorable safety profile for pollinators, making it a compelling subject for further investigation into sustainable pest control solutions. The compound is intended for research applications only. Please note: The information provided is based on scientific literature for context and structural analogues. Researchers should conduct their own characterization and bioactivity assays. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S/c1-9-3-2-4-12(13-9)14-20(18,19)11-7-5-10(6-8-11)15(16)17/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWKTNXKKSBWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201627
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-4-nitrobenzenesulfonamide typically involves the reaction of 6-methyl-2-aminopyridine with 4-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-2-yl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: N-(6-methylpyridin-2-yl)-4-aminobenzenesulfonamide

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(6-methylpyridin-2-yl)-4-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-4-nitrobenzenesulfonamide is primarily related to its ability to interact with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biological processes, leading to antimicrobial or therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N-(1H-4-Indazolyl)-4-Nitrobenzenesulfonamide (3c)
  • Structure : Replaces the 6-methylpyridin-2-yl group with a 1H-4-indazolyl moiety .
  • Physical Properties : Melting point (185.5–187.5°C) and spectral data (¹H/¹³C NMR, FT-IR) indicate higher rigidity compared to pyridine-containing analogs.
N-(4-Chlorophenyl)-4-Nitrobenzenesulfonamide
  • Structure : Substitutes pyridine with a chlorophenyl group .
  • Reactivity : Demonstrates 50% yield in acylation reactions with benzoic anhydride under solvent-free conditions.
  • Comparison : The electron-withdrawing chloro group increases electrophilicity, enhancing reactivity in nucleophilic substitutions compared to the electron-donating methyl group in the target compound.
N-Allyl-N-(Cyclopropylmethyl)-4-Nitrobenzenesulfonamide (6g)
  • Structure : Features allyl and cyclopropylmethyl groups instead of aromatic substituents .
  • Synthesis : Purified via column chromatography (15% EtOAc/Hex), yielding 91% as an off-white solid.
  • Implications: Aliphatic substituents reduce molecular planarity, likely decreasing melting points and improving solubility in non-polar solvents.
Neuroprotective Compound 8
  • Structure : Contains a 6-methoxypyridin-2-yl group and nitrobenzenesulfonamide .
  • Activity : Exhibits neuroprotective effects with 95.9% enantiomeric excess (ee) in chiral resolution.
  • Comparison : The methoxy group in this compound may enhance blood-brain barrier penetration compared to the methyl group in the target compound, which could influence CNS-targeted applications.
Anti-Androgen DIMN
  • Structure: 6-Methylpyridin-2-yl attached to a nicotinamide scaffold (non-sulfonamide) .
  • Activity : Shows promising anti-androgen activity in preclinical studies.
N-(2-Aminophenyl)-N-(Hex-3-yn-2-yl)-4-Nitrobenzenesulfonamide (10m)
  • Synthesis : 63% yield via silica gel chromatography and recrystallization .
  • HRMS Data : [M + H]⁺ at 315.1159 (C₁₇H₁₈N₂O₂S), comparable to the target compound’s expected molecular weight (~323 g/mol).
  • Comparison: Alkynol substituents introduce alkyne functionality, enabling click chemistry modifications, unlike the target’s aromatic group.
N-[1-(1-Naphthalenyl)ethyl]-4-Nitrobenzenesulfonamide
  • Application : Used in rhodium-catalyzed enantioselective arylation .

Biological Activity

N-(6-methylpyridin-2-yl)-4-nitrobenzenesulfonamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific literature.

Chemical Structure and Properties

This compound features a sulfonamide group, a nitro group, and a pyridine ring, which contribute to its biological properties. The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The mechanism of action of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors. The sulfonamide moiety can mimic natural substrates, allowing the compound to bind effectively to active sites on enzymes. This interaction can lead to the inhibition of essential biological processes, resulting in antimicrobial or anticancer effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its effectiveness against various bacterial strains has been documented, suggesting its potential use as an antibiotic agent. The compound's mechanism involves disrupting bacterial metabolic pathways through enzyme inhibition.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival. In vitro assays demonstrate that this compound effectively reduces the viability of several cancer cell lines.

Research Findings and Case Studies

Numerous studies have evaluated the biological activity of this compound:

StudyFocusFindings
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria; demonstrated low minimum inhibitory concentration (MIC) values.
Anticancer ActivityInduced apoptosis in cancer cell lines; reduced cell viability significantly at concentrations above 10 µM.
Enzyme InhibitionInhibited key enzymes involved in bacterial metabolism; showed potential as a lead compound for drug development.

Applications in Medicine

This compound is being explored for various therapeutic applications:

  • Antibiotic Development : Due to its antimicrobial properties, it is being studied as a potential new antibiotic.
  • Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in cancer therapies.
  • Enzyme Inhibitors : The compound's mechanism of action as an enzyme inhibitor opens avenues for treating diseases where enzyme dysregulation is a factor.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(6-methylpyridin-2-yl)-4-nitrobenzenesulfonamide, and how do reaction conditions influence yield?

  • Methodology: The compound can be synthesized via nucleophilic substitution between 4-nitrobenzenesulfonyl chloride and 6-methylpyridin-2-amine. Key parameters include:

  • Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) enhance reaction efficiency by stabilizing intermediates .
  • Temperature : Elevated temperatures (80–120°C) accelerate reaction rates but require reflux setups to prevent solvent loss .
  • Base selection : Triethylamine or pyridine neutralizes HCl byproducts, improving yield .
    • Validation: Monitor reaction progress via TLC or HPLC, and confirm purity via 1H^1H-NMR and mass spectrometry .

Q. How can structural integrity and purity be confirmed post-synthesis?

  • Analytical techniques:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton/carbon environments, with expected peaks for nitro (δ 8.2–8.5 ppm) and sulfonamide groups (δ 3.1–3.3 ppm) .
  • X-ray crystallography : Resolves 3D conformation; for example, dihedral angles between nitrobenzene and pyridine moieties (e.g., 80–87° in analogous compounds) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (theoretical: ~323 g/mol) .

Q. What purification strategies are effective for removing byproducts?

  • Methods:

  • Recrystallization : Use ethanol/water mixtures to isolate crystalline product .
  • Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates unreacted amines or sulfonyl chloride residues .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide modifications to enhance biological activity?

  • Approach:

  • Functional group substitution : Replace the nitro group with electron-withdrawing (e.g., trifluoromethyl) or donating groups (e.g., methoxy) to modulate electron density and receptor binding .
  • Pyridine ring modification : Introduce halogens (Cl, Br) at the 4-position to improve hydrophobicity and target affinity, as seen in related sulfonamides .
    • Validation: Compare IC50_{50} values in enzyme inhibition assays (e.g., carbonic anhydrase) and computational docking (AutoDock Vina) .

Q. What mechanistic insights explain contradictory bioactivity data across studies?

  • Analysis framework:

  • Solubility vs. permeability : Poor aqueous solubility (common in nitro-substituted sulfonamides) may reduce in vitro activity despite high target affinity .
  • Metabolic stability : Nitro groups are prone to reduction in vivo, altering efficacy; assess via liver microsome assays .
  • Crystal polymorphism : Different crystal forms (e.g., via X-ray powder diffraction) may affect dissolution rates and bioactivity .

Q. How can binding interactions with biological targets (e.g., enzymes) be characterized?

  • Techniques:

  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (KdK_d) and thermodynamics .
  • Surface plasmon resonance (SPR) : Measures real-time interaction kinetics (konk_{on}, koffk_{off}) .
  • Co-crystallization : Resolve enzyme-ligand complexes (e.g., carbonic anhydrase II) to identify key hydrogen bonds with sulfonamide NH and nitro groups .

Q. What strategies resolve discrepancies in spectroscopic data between theoretical and experimental results?

  • Troubleshooting:

  • Dynamic effects : Rotameric states (e.g., sulfonamide S–N rotation) cause splitting in NMR signals; use variable-temperature NMR .
  • Impurity interference : Trace solvents (e.g., DMF) may overlap with analyte signals; employ deuterated solvents and 2D NMR (COSY, HSQC) .

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